N-methyl-3-[5-(2-methylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
N-methyl-3-[5-(2-methylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that incorporates a quinoline moiety, an oxadiazole ring, and a benzamide group. This compound is of interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Properties
IUPAC Name |
N-methyl-3-[5-(2-methylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-12-10-16(15-8-3-4-9-17(15)22-12)20-24-23-19(26-20)14-7-5-6-13(11-14)18(25)21-2/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENWKOHWHGXTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NN=C(O3)C4=CC(=CC=C4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[5-(2-methylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[5-(2-methylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives .
Scientific Research Applications
N-methyl-3-[5-(2-methylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-3-[5-(2-methylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Oxadiazole Derivatives: Compounds such as furazolidone, which have antibacterial and antiprotozoal activities.
Uniqueness
N-methyl-3-[5-(2-methylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combined quinoline and oxadiazole moieties, which may confer enhanced biological activity compared to compounds containing only one of these rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
